![molecular formula C12H22O4S B3052597 Dipropyl 3,3'-sulfanediyldipropanoate CAS No. 4275-35-8](/img/structure/B3052597.png)
Dipropyl 3,3'-sulfanediyldipropanoate
Overview
Description
Dipropyl 3,3’-sulfanediyldipropanoate is a chemical compound with the molecular formula C12H22O4S . It falls under the category of thioesters . The compound consists of two propyl groups attached to a central sulfur atom via an ester linkage. Its systematic IUPAC name is Propanoic acid, 3,3’-thiobis-, diheptyl ester .
Synthesis Analysis
The synthesis of Dipropyl 3,3’-sulfanediyldipropanoate involves the reaction between propanoic acid and heptan-1-ol (propyl alcohol). The esterification process leads to the formation of the compound. Detailed synthetic pathways and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of Dipropyl 3,3’-sulfanediyldipropanoate comprises two propyl (C3H7) groups connected to a central sulfur (S) atom. The ester linkage between the sulfur and the propanoic acid groups defines its structure. The compound’s three-dimensional arrangement can be visualized using molecular modeling software .
Chemical Reactions Analysis
Dipropyl 3,3’-sulfanediyldipropanoate may participate in various chemical reactions typical of thioesters. These reactions include hydrolysis (breaking the ester bond), transesterification (exchange of ester groups), and oxidation. The specific reactivity depends on the functional groups present and the reaction conditions .
Physical And Chemical Properties Analysis
Scientific Research Applications
Ionic Liquids and Electrodeposition
A novel ionic liquid based on the complexation of dipropyl sulfide (DPS) and AlCl3 has been developed, exhibiting high fluidity and ionic conductivity, making it suitable for use as an electrolyte in the electrodeposition of aluminum. This advancement highlights the potential of dipropyl sulfide derivatives in creating efficient ionic liquids for electrochemical applications (Fang et al., 2015).
Tribological Chemistry
Research into the tribological chemistry of organic polysulfides, including derivatives of dipropyl sulfide, has shown significant insights into their behavior in different lubricants, affecting the formation of thermal films and tribofilms, with potential applications in improving the performance and longevity of mechanical systems (Li et al., 2008).
Conformational Studies
Studies on the molecular vibrations and force fields of alkyl sulfides have provided detailed insights into the skeletal conformations of compounds like dipropyl sulfide, aiding in the understanding of their structural characteristics and potential reactivity in various chemical contexts (Ohsaku, 1975).
Heterogeneous Catalysis
Alkaline niobates have been investigated as heterogeneous catalysts for the selective oxidation of dipropyl sulfide to its corresponding sulfoxide, demonstrating the potential of these materials in facilitating environmentally benign oxidation reactions with high selectivity and efficiency (Marchena et al., 2016).
Atmospheric Chemistry
Computational studies have explored the atmospheric oxidation mechanism and kinetics of dipropyl thiosulfinate, a derivative of dipropyl sulfide, initiated by OH radicals. These studies shed light on the environmental fate of sulfur-containing compounds and their potential impacts on air quality and climate (Arathala & Musah, 2020).
properties
IUPAC Name |
propyl 3-(3-oxo-3-propoxypropyl)sulfanylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4S/c1-3-7-15-11(13)5-9-17-10-6-12(14)16-8-4-2/h3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJWXQWSVLNYKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCSCCC(=O)OCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288352 | |
Record name | dipropyl 3,3'-sulfanediyldipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropyl 3,3'-sulfanediyldipropanoate | |
CAS RN |
4275-35-8 | |
Record name | NSC55375 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dipropyl 3,3'-sulfanediyldipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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